Antiulcer Activity of Herbacetin 3,7,8-trimethyl ether Superior to Ombuin in Dual Rodent Models
In a direct comparator study, herbacetin 3,7,8-trimethyl ether (reported as tambulin) demonstrated significantly greater antiulcer activity than the co-isolated flavonol ombuin at the same oral dose of 50 mg/kg in two independent rat ulcer models . In the pylorus-ligated model, the compound produced an ulcer index of 2.8 ± 0.6 mm² with 69.5 ± 0.18% ulcer inhibition, while in the ethanol-induced model, it yielded an ulcer index of 5.2 ± 0.7 mm² with 70.2 ± 0.15% inhibition . Both the ethyl acetate extract and ombuin exhibited only dose-dependent activity without reaching the same maximal effect, establishing the compound as the most active principle in the study .
| Evidence Dimension | Antiulcer activity (ulcer index and percent ulcer inhibition at 50 mg/kg p.o.) |
|---|---|
| Target Compound Data | Pylorus-ligated model: Ulcer Index 2.8 ± 0.6 mm², 69.5 ± 0.18% inhibition; Ethanol-induced model: Ulcer Index 5.2 ± 0.7 mm², 70.2 ± 0.15% inhibition |
| Comparator Or Baseline | Ombuin and ethyl acetate extract (dose-dependent but inferior maximal efficacy in the same rat models) |
| Quantified Difference | The target compound achieved the most significant activity at 50 mg/kg; ombuin exhibited only dose-dependent partial inhibition without reaching comparable maximal ulcer inhibition percentages |
| Conditions | In vivo rat models: pylorus ligation-induced and ethanol-induced gastric ulcer; oral administration at 50 mg/kg; IL-1β, TNF-α, and IL-6 cytokine profiling with histopathological confirmation |
Why This Matters
For researchers selecting a methylated flavonol with validated in vivo gastroprotective efficacy, this direct head-to-head data identifies herbacetin 3,7,8-trimethyl ether as the more potent antiulcer agent compared to ombuin, enabling rational compound selection for preclinical gastrointestinal studies.
